molecular formula C5H13NO B14307984 Ethanamine, N-ethyl-N-methyl-, N-oxide CAS No. 115206-20-7

Ethanamine, N-ethyl-N-methyl-, N-oxide

Cat. No.: B14307984
CAS No.: 115206-20-7
M. Wt: 103.16 g/mol
InChI Key: HBEXJDVFHJLGIV-UHFFFAOYSA-N
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Description

General Characteristics of Amine N-Oxides

The core of a tertiary amine N-oxide is a tetracoordinate nitrogen atom bonded to three carbon substituents and one oxygen atom. thieme-connect.de X-ray crystallography confirms a tetrahedral arrangement of these substituents around the central nitrogen. thieme-connect.deresearchgate.net The bond between the nitrogen and oxygen is a coordinate covalent, or dative, bond, where both electrons in the shared pair are contributed by the nitrogen atom. wikipedia.org This results in a formal positive charge on the nitrogen and a formal negative charge on the oxygen, often represented as R₃N⁺-O⁻. wikipedia.orgmdpi.com

This charge separation creates a significant dipole moment, making the N-O bond highly polar. thieme-connect.demdpi.com The N-O bond length is a key parameter; for instance, an electron diffraction study of trimethylamine (B31210) N-oxide has provided precise measurements of this bond. thieme-connect.de The reactivity of amine N-oxides is heavily influenced by this polar N-O bond. They can act as potent oxidants, transferring the oxygen atom to other substrates. asianpubs.org Furthermore, the presence of substituents, such as allylic or propargylic groups, can lead to specific rearrangements like the thieme-connect.deorganic-chemistry.org-Meisenheimer rearrangement. thieme-connect.de

The high polarity resulting from this charge separation is a defining characteristic. wikipedia.org Amine N-oxides typically exhibit large dipole moments, often in the range of 4.5–5.0 Debye (D). thieme-connect.de This polarity dictates their physical properties; they are often crystalline, water-soluble solids with poor solubility in non-polar organic solvents. wikipedia.orgthieme-connect.deresearchgate.net Their hygroscopic nature is also notable, and they are frequently isolated as hydrates. thieme-connect.deliverpool.ac.uk The ability of the oxygen atom to act as a strong hydrogen bond acceptor allows for significant interactions with protic solvents like water and alcohols. thieme-connect.deliverpool.ac.uk Furthermore, amine N-oxides are weak bases, with a pKb of around 4.5, and they form cationic hydroxylamines upon protonation. wikipedia.orgliverpool.ac.uk

Table 1: Comparative Dipole Moments

Compound/Functional Group Dipole Moment (D)
Tertiary Amine N-Oxides 4.5 - 5.0 thieme-connect.de
Pyridine (B92270) 1-oxide ~4.2 thieme-connect.de
P=O (Phosphine oxide) ~3.5 thieme-connect.de
S=O (Sulfoxide) ~3.0 thieme-connect.de
N-Methyl-2-pyrrolidinone 4.09 researchgate.net

Significance of Amine N-Oxides in Chemical Sciences

The unique reactivity of tertiary amine N-oxides makes them valuable intermediates in organic synthesis. asianpubs.org They are widely employed as mild and selective oxidizing agents. asianpubs.org For example, they are used in ruthenium-catalyzed oxidations of alcohols and osmium-catalyzed dihydroxylations of olefins. asianpubs.org

Beyond their role as oxidants, amine N-oxides participate in several key name reactions. The Cope elimination, a pyrolytic reaction that forms an alkene and a hydroxylamine (B1172632) when heated, is a characteristic reaction. wikipedia.org The reversibility of this reaction, known as the reverse Cope cyclization, is synthetically useful for preparing certain heterocyclic systems. thieme-connect.deliverpool.ac.uk The Polonovski reaction, where a tertiary N-oxide is cleaved by acetic anhydride (B1165640), is another important transformation. wikipedia.org Additionally, the Meisenheimer rearrangement allows for the conversion of certain N-oxides into alkoxylamines. wikipedia.org The synthesis of these compounds is most commonly achieved through the direct oxidation of the corresponding tertiary amines, with hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA) being the most frequently used oxidants. wikipedia.orgthieme-connect.deliverpool.ac.uk

The distinct properties of amine N-oxides have led to their incorporation into advanced materials. Polymers containing tertiary amine oxide groups are a class of zwitterionic materials that have garnered significant attention for biomedical applications. mdpi.comnih.gov These polymers exhibit excellent antifouling properties, minimizing the non-specific adsorption of biomolecules, which is crucial for devices and drug delivery systems intended for in-vivo use. mdpi.comnih.gov Their unique affinity for cell membranes and responsiveness to microenvironments make them promising candidates for next-generation biomaterials, potentially overcoming the limitations of traditional polymers like polyethylene (B3416737) glycol (PEG). nih.gov

In the realm of catalysis, amine N-oxides are utilized in various catalytic systems. They can act as catalysts themselves or as co-oxidants in metal-catalyzed oxidation reactions. asianpubs.orgresearchgate.netresearchgate.net For instance, platinum(II) complexes can catalyze the oxidation of tertiary amines to their N-oxides using hydrogen peroxide. researchgate.netresearchgate.net The development of efficient catalytic methods for both the synthesis and application of N-oxides remains an active area of research. asianpubs.orgorganic-chemistry.org

Contextualization of Ethanamine, N-ethyl-N-methyl-, N-oxide within Amine N-Oxide Chemistry

This compound is the N-oxide derivative of the tertiary amine Ethanamine, N-ethyl-N-methyl- (also known as N,N-diethyl-N-methylamine). chemeo.comnist.gov As a simple, acyclic, aliphatic tertiary amine N-oxide, it serves as a fundamental example embodying the general structural, electronic, and chemical characteristics discussed previously. Its structure consists of a central nitrogen atom bonded to two ethyl groups, one methyl group, and a dative bond to an oxygen atom.

This compound would be expected to exhibit the quintessential properties of a tertiary amine N-oxide: high polarity, zwitterionic character, water solubility, and the capacity to act as an oxidizing agent. While specific, detailed research on this compound itself is not extensively documented in readily available literature, its properties can be reliably inferred from the well-established chemistry of analogous compounds like trimethylamine N-oxide and N-methylmorpholine N-oxide. wikipedia.orgthieme-connect.dersc.org It represents the foundational structure from which more complex and functionally diverse amine N-oxides are built.

Table 2: Properties of the Parent Amine: Ethanamine, N-ethyl-N-methyl-

Property Value
CAS Number 616-39-7 nist.gov
Molecular Formula C₅H₁₃N nist.gov
Molecular Weight 87.16 g/mol nist.gov
Common Names Diethylmethylamine, N-Methyldiethylamine nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115206-20-7

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

N-ethyl-N-methylethanamine oxide

InChI

InChI=1S/C5H13NO/c1-4-6(3,7)5-2/h4-5H2,1-3H3

InChI Key

HBEXJDVFHJLGIV-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Ethanamine, N Ethyl N Methyl , N Oxide

Redox Reactivity

The nitrogen-oxygen bond in tertiary amine N-oxides is a focal point for redox chemistry. This bond can be readily cleaved through reduction, restoring the parent tertiary amine.

Reduction to Parent Amines: Overview of Reducing Reagents and Conditions

The deoxygenation of tertiary amine N-oxides to their corresponding tertiary amines is a fundamental transformation. A wide array of reducing agents can accomplish this conversion, ranging from classic metal hydrides to catalytic systems. wikipedia.org Common reagents include lithium aluminum hydride, sodium borohydride, and methods involving catalytic reduction. wikipedia.org Other effective systems utilize zinc/acetic acid or iron/acetic acid. wikipedia.org

More specialized reagents have also been developed for this purpose. For instance, diboron (B99234) reagents, such as bis(pinacolato)diboron, have been shown to be effective for the facile reduction of alkylamino N-oxides. nih.govresearchgate.net These reactions often proceed simply by mixing the N-oxide and the diboron reagent in a suitable solvent at an appropriate temperature. nih.gov Additionally, low-valent titanium reagents, like titanium(III) chloride (TiCl₃), are efficient for the selective reduction of N-oxides, even in the presence of other reducible functional groups like sulfoxides. nih.govresearchgate.net

The choice of reagent and conditions can be tailored based on the substrate's complexity and the presence of other functional groups.

Metal-Free Deoxygenation Pathways Using Specific Reagents (e.g., Phenylsilane, I₂/K₂S₂O₈)

In recent years, metal-free deoxygenation methods have gained prominence due to their milder conditions and reduced environmental impact. Phenylsilane has emerged as a particularly effective reagent for the deoxygenation of a wide variety of aliphatic amine N-oxides. researchgate.netnih.gov This approach is valued for its simplicity, proceeding under metal-free conditions and tolerating numerous functional groups. nih.gov

Another notable metal-free system employs a combination of molecular iodine (I₂) and potassium persulfate (K₂S₂O₈). northeastern.eduresearchgate.net This method provides an efficient and economical pathway for the deoxygenation of trialkylamine N-oxides, affording the corresponding amines in excellent yields. northeastern.eduresearchgate.net The reaction is compatible with a broad range of substrates and functional groups. northeastern.edu

Below is a table summarizing these metal-free deoxygenation reagents.

Reagent SystemSubstrate ScopeKey Advantages
PhenylsilaneWide variety of aliphatic amine N-oxides. researchgate.netnih.govMetal-free, tolerates many functionalities, highly chemoselective. nih.gov
I₂/K₂S₂O₈Trialkylamine N-oxides, among others. northeastern.eduresearchgate.netMetal-free, economical, high efficiency, broad functional group tolerance. northeastern.edu

Rearrangement Reactions

Beyond redox chemistry, Ethanamine, N-ethyl-N-methyl-, N-oxide and related compounds undergo significant rearrangement reactions, often induced by heat or catalysis. These reactions are synthetically valuable for creating new molecular frameworks.

Cope Elimination Reaction: Detailed Mechanism and Scope of Olefin Formation

The Cope elimination is a pyrolytic reaction of tertiary amine N-oxides that contain at least one beta-hydrogen atom. wikipedia.orglibretexts.org When heated, typically to temperatures between 150–200 °C, the N-oxide undergoes an intramolecular elimination to form an alkene and a hydroxylamine (B1172632). wikipedia.orgchemistrysteps.com

The reaction proceeds through a concerted, five-membered cyclic transition state. chemistrysteps.comorganic-chemistry.org This mechanism dictates a syn-periplanar arrangement between the N-oxide oxygen and a beta-hydrogen atom. chemistrysteps.comlibretexts.org The oxygen atom of the N-oxide acts as an internal base, abstracting a proton from the beta-carbon, which leads to the simultaneous cleavage of the C-N bond and formation of the C=C double bond. chemistrysteps.comorgoreview.com This intramolecular E2 reaction is a pericyclic process. libretexts.org

A key feature of the Cope elimination is its regioselectivity. The reaction generally follows the Hofmann rule, meaning that the major product is the least substituted alkene. organic-chemistry.orglibretexts.org This preference is attributed to the steric accessibility of the beta-hydrogens; the sterically demanding amine oxide group preferentially abstracts the most accessible proton, which is typically on the least substituted beta-carbon. organic-chemistry.org The reaction is highly sensitive to solvent effects, with million-fold rate increases observed when moving from protic to aprotic solvents. nrochemistry.com

Catalyzed Rearrangements of Substituted Amine N-Oxides (e.g., Gold-Catalyzed Heteroretroene Reactions)

The reactivity of amine N-oxides can be further expanded through catalysis. Cationic gold catalysts, for instance, can induce novel rearrangements of specifically substituted amine N-oxides, such as acetylenic amine-N-oxides. nih.govacs.org

Quantum mechanical studies have elucidated the mechanism for these gold-catalyzed transformations, revealing a pathway that involves a concerted hetero-retroene reaction. nih.govacs.org The proposed mechanism begins with the coordination of the gold(I) catalyst to the N-oxide. nih.gov This is followed by a nucleophilic attack of the oxygen on the gold-activated alkyne, forming a cyclic intermediate. nih.gov The key step is a concerted hetero-retroene reaction, which is formally a 1,5-hydrogen shift from an N-alkyl group to the vinyl position of the gold-coordinated intermediate. nih.govacs.org This mechanism successfully explains the observed regioselectivities, particularly why the hydrogen is preferentially transferred from the smaller N-alkyl substituent. nih.govresearchgate.net

Thermally Induced N-to-O Rearrangements in Tertiary Amine N-Oxides

Tertiary amine N-oxides can undergo thermally induced rearrangements where an alkyl or aryl group migrates from the nitrogen atom to the oxygen atom. nih.govresearchgate.net One of the classic examples of this type of transformation is the Meisenheimer rearrangement, which involves the northeastern.eduorganic-chemistry.org-rearrangement of N-oxides containing an allyl or benzyl (B1604629) group to form O-allyl or O-benzyl hydroxylamine derivatives. wikipedia.orgnih.gov

Studies on N-aryl cyclic amine oxides have shown that they can undergo a novel thermal rearrangement to O-arylhydroxylamines. researchgate.net This process is highly dependent on the electronic nature of the substituents on the aryl ring. The presence of electron-withdrawing groups is essential for the rearrangement to occur, and they must be located at the ortho or para position relative to the N-oxide function. researchgate.net Kinetic studies and cross-over experiments support an intramolecular cyclic mechanism for this N-to-O aryl migration. researchgate.netresearchgate.net

Nucleophilic and Electrophilic Reactions

The electronic structure of this compound, a tertiary amine N-oxide, is characterized by a dative covalent bond between the nitrogen and oxygen atoms. This results in a significant dipole moment, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. This charge separation is central to its reactivity.

Participation in Nucleophilic Substitution Reactions

While the parent amine, N,N-diethylmethylamine, is a potent nucleophile due to the lone pair of electrons on the nitrogen atom, the formation of the N-oxide fundamentally alters this characteristic. libretexts.orgmsu.edu The nitrogen atom in this compound is quaternized, lacking a lone pair and bearing a formal positive charge, which renders it non-nucleophilic.

However, the oxygen atom, with its formal negative charge and accessible lone pairs, acts as a nucleophilic center. msu.edu In the presence of strong electrophiles, such as alkyl halides or acyl chlorides, the oxygen atom can participate in nucleophilic substitution reactions. For instance, O-alkylation can occur with reactive alkylating agents. wikipedia.org

Another characteristic reaction is the Polonovski reaction, where a tertiary N-oxide is treated with acetic anhydride (B1165640). This process involves the nucleophilic attack of the N-oxide oxygen onto the anhydride, followed by elimination, ultimately leading to an iminium ion and the corresponding acetamide (B32628) after cleavage. wikipedia.org Similarly, the Meisenheimer rearrangement involves the thermal rearrangement of specific N-oxides (typically those with allylic or benzylic groups) to form substituted hydroxylamines, a reaction initiated by the nucleophilic character of the oxygen atom, though this specific pathway is not applicable to this compound due to its saturated alkyl groups. wikipedia.org

Reaction TypeRole of N-OxideReactant ExampleProduct Type
O-AlkylationNucleophileAlkyl Halide (R-X)Alkoxyammonium salt
Acylation (e.g., Polonovski)NucleophileAcetic AnhydrideIminium ion intermediate

Reactions with Ozone: Formation of Oxidation Products

Ozonolysis is a powerful organic reaction primarily used for the cleavage of unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. wikipedia.orgorganic-chemistry.org The mechanism, as proposed by Criegee, involves a 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). wikipedia.orgbohrium.com

This compound is a saturated aliphatic amine N-oxide. Lacking carbon-carbon multiple bonds, it is not susceptible to the classical Criegee ozonolysis pathway. Saturated amines and their derivatives are generally unreactive toward ozone under standard ozonolysis conditions. copernicus.org

While direct ozonolysis is not a characteristic reaction, tertiary amine N-oxides can be employed as co-oxidants or reagents in specific oxidation procedures. For example, they can be used in conjunction with ozone in specialized applications or as oxygen-transfer agents in other contexts. wikipedia.orgunl.edu However, the direct reaction of ozone with the N-oxide itself to form further oxidation products like nitrones or nitroalkanes is not a well-documented or facile pathway for simple saturated aliphatic N-oxides. Such transformations typically require different reagents or reaction conditions. The progressive oxidation of primary amines by ozone to form nitroalkanes has been observed, but the mechanism for a pre-oxidized, stable tertiary N-oxide is distinct and significantly less favorable. copernicus.org

Photochemical Transformations

The photochemistry of N-oxides is a rich field, where the absorption of ultraviolet light can induce cleavage of the N-O bond, leading to deoxygenation or rearrangement. acs.orgacs.org

Excited State Reactivity (Singlet vs. Triplet) in N-Oxide Photochemistry

Upon absorption of a photon of suitable energy, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this short-lived S₁ state, the molecule can undergo several processes: it can fluoresce back to the ground state, undergo a chemical reaction directly, or undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). unacademy.comrsc.org The chemical fate of the excited N-oxide is often dependent on which excited state it reacts from. wur.nl

Singlet State (S₁): Reactions from the singlet state are often stereospecific and can lead to concerted rearrangements or isomerizations. For heteroaromatic N-oxides, reactions such as electrocyclization to form oxaziridine-like intermediates are believed to proceed from the excited singlet state. wur.nl

Triplet State (T₁): The triplet state, being longer-lived and having the character of a diradical, often engages in radical-type reactions. unacademy.com For many N-oxides, processes like oxygen abstraction (deoxygenation) are thought to occur via the triplet state. This can be demonstrated in quenching or sensitization experiments; for example, the reaction may be enhanced by a triplet sensitizer. wur.nl

For aliphatic amine N-oxides like this compound, the primary photochemical event is typically cleavage of the weak N-O bond, a process that can be initiated from either the singlet or triplet state, though the triplet pathway is often implicated in deoxygenation reactions. nih.gov

Excited StateSpin ConfigurationLifetimeTypical Photochemical Pathway for N-Oxides
Singlet (S₁) Paired (antiparallel)Short (nanoseconds)Isomerization, Concerted Rearrangements
Triplet (T₁) Unpaired (parallel)Long (microseconds+)Radical reactions, Deoxygenation (Oxygen Abstraction)

Mechanisms of Oxygen Abstraction and Isomerization Pathways

The principal photochemical reaction for simple aliphatic amine N-oxides is deoxygenation, which constitutes an oxygen abstraction from the N-oxide molecule. researchgate.net This process is initiated by the homolytic cleavage of the N-O bond upon photoexcitation, generating the parent aminyl radical and an oxygen atom, likely in its triplet state O(³P). nih.gov

Mechanism of Oxygen Abstraction:

Excitation: The N-oxide absorbs UV light, promoting it to an excited state (S₁ or T₁).

R₃N⁺-O⁻ + hν → [R₃N⁺-O⁻]*

N-O Bond Homolysis: The excited N-oxide undergoes homolytic cleavage of the N-O bond.

[R₃N⁺-O⁻]* → R₃N•⁺ + O•⁻ (conceptual representation) or more accurately leads to the parent amine and an oxygen atom.

Formation of Products: The resulting species form the final products. The primary outcome is the deoxygenated tertiary amine (N,N-diethylmethylamine) and atomic oxygen. The highly reactive oxygen atom can then engage in subsequent reactions with the solvent or other molecules. nih.gov

Isomerization pathways, which are common for photo-excited aromatic N-oxides and often proceed through bicyclic oxaziridine (B8769555) intermediates, are not characteristic of simple saturated aliphatic N-oxides like this compound. wur.nl The lack of a π-system precludes the electrocyclic ring-formation pathways that dominate the photoreactivity of compounds like pyridine (B92270) N-oxide. Therefore, the dominant photochemical transformation is oxygen abstraction leading to the parent amine.

Spectroscopic and Structural Characterization of Ethanamine, N Ethyl N Methyl , N Oxide

Vibrational Spectroscopy (Infrared and Far Infrared)

Vibrational spectroscopy, encompassing both infrared (IR) and far-infrared techniques, provides critical insights into the bonding and intermolecular interactions within Ethanamine, N-ethyl-N-methyl-, N-oxide.

The most diagnostically significant feature in the infrared spectrum of an aliphatic amine oxide is the stretching vibration of the N-O bond. This bond is polar covalent in nature, and its vibrational frequency is sensitive to the electronic and steric environment of the nitrogen atom. For tertiary alkylamine N-oxides, the N-O stretching absorption is typically a strong band observed in the 970–940 cm⁻¹ region. In the case of this compound, the N-O stretching frequency is expected to fall within this range, similar to that of trimethylamine (B31210) N-oxide, which exhibits this band around 950 cm⁻¹. The precise position of this band can be influenced by the inductive effects of the alkyl substituents (two ethyl groups and one methyl group) attached to the nitrogen atom.

Table 1: Typical Infrared Absorption Frequencies for Aliphatic Amine N-Oxides

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
N-O Stretch970 - 940Strong
C-N Stretch1220 - 1020Medium - Weak
C-H Stretch (Alkyl)3000 - 2800Strong

Data compiled from analogous compounds.

The oxygen atom of the N-oxide group is a potent hydrogen bond acceptor. This property allows this compound to participate in both inter- and intramolecular hydrogen bonding, which can be observed using vibrational spectroscopy.

When this compound is in the presence of proton donors, such as water or alcohols, intermolecular hydrogen bonds of the type N⁺-O⁻···H-X are formed. This interaction typically causes a broadening and a shift to a lower frequency (red shift) of the O-H stretching band of the proton donor. Concurrently, the N-O stretching vibration may experience a slight shift.

While this compound itself does not possess a hydrogen bond donor for intramolecular interactions, derivatives containing hydroxyl or amino groups on the alkyl chains could exhibit such bonding. Intramolecular hydrogen bonds are known to cause significant shifts in the vibrational frequencies of the involved functional groups. For instance, in certain N-oxide derivatives, the formation of an intramolecular hydrogen bond can be confirmed by the presence of a broad absorption band at lower wavenumbers compared to a free O-H group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about its atomic connectivity and chemical environment.

¹H NMR spectroscopy confirms the structure of this compound by identifying the chemical shifts and coupling patterns of the protons in the ethyl and methyl groups. The formation of the N-oxide from the parent amine (N,N-diethylmethylamine) leads to a significant downfield shift (deshielding) of the protons on the carbons adjacent (α-protons) to the nitrogen atom. This is due to the strong electron-withdrawing inductive effect of the N⁺-O⁻ group.

For this compound, one would expect to see a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl groups and a triplet for the terminal methyl protons (-CH₃) of the ethyl groups, in addition to a singlet for the N-methyl protons. The integration of these signals would correspond to a 4:6:3 ratio, respectively. The purity of a sample can be assessed by comparing the integrals of the compound's signals to those of any impurities present.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton Group Expected Chemical Shift (δ, ppm) Multiplicity
N-CH₂- (Ethyl)~3.5 - 4.0Quartet
N-CH₃ (Methyl)~3.2 - 3.7Singlet
-CH₃ (Ethyl)~1.3 - 1.8Triplet

Values are estimates based on data from similar tertiary amine N-oxides.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Similar to ¹H NMR, the N-oxidation of the parent amine causes a downfield shift of the carbon signals, with the most pronounced effect on the α-carbons directly bonded to the nitrogen atom. chemicalbook.com The signals for the methylene carbons of the ethyl groups and the N-methyl carbon in this compound would be significantly deshielded compared to the parent amine. This technique is crucial for confirming the carbon framework and identifying any isomeric impurities.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
N-CH₂- (Ethyl)~65 - 75
N-CH₃ (Methyl)~55 - 65
-CH₃ (Ethyl)~8 - 15

Values are estimates based on data from similar tertiary amine N-oxides. chemicalbook.com

NMR spectroscopy is a powerful tool for studying reaction mechanisms involving amine oxides. For example, it can be used to monitor the N-oxidation of N,N-diethylmethylamine in situ within an NMR tube. chemicalbook.com By acquiring spectra over time, one can observe the disappearance of the reactant signals and the concurrent appearance of the N-oxide product signals, allowing for the determination of reaction kinetics.

Furthermore, NMR is employed to study the stereoselectivity of N-oxidation reactions in more complex systems. The different chemical shifts of diastereomeric N-oxides allow for their quantification, providing insight into the facial selectivity of the oxidant's attack on the nitrogen atom. Amine oxides like N-methylmorpholine N-oxide (NMO) are often used as co-oxidants in important chemical transformations, such as dihydroxylations. wikipedia.org NMR is essential in these studies to follow the conversion of the substrate, the regeneration of the primary catalyst, and the transformation of the N-oxide itself.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the characterization of amine N-oxides, offering high sensitivity and detailed structural information. However, the choice of ionization and separation technique is critical due to the specific chemical properties of the N-oxide functional group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and thermally stable compounds. However, its application to tertiary amine N-oxides like this compound is complicated by their characteristic thermal lability. acs.orgresearchgate.net When subjected to the high temperatures of the GC injector port and column, amine N-oxides often undergo thermal degradation before reaching the mass spectrometer.

The primary thermal degradation pathways include:

Cope Elimination: A characteristic reaction of N-oxides with at least one beta-hydrogen, leading to an alkene and a hydroxylamine (B1172632). For this compound, this would yield ethene and N-ethyl-N-methylhydroxylamine.

Deoxygenation: The loss of the oxygen atom to form the corresponding tertiary amine, N-ethyl-N-methylethanamine. mdpi.org

Consequently, direct detection of the molecular ion of the intact N-oxide is often not possible. Instead, GC-MS analysis serves to identify the compound indirectly by detecting its specific, predictable thermal degradation products. The presence of peaks corresponding to the parent amine or the products of Cope elimination in the chromatogram provides strong evidence for the original presence of the N-oxide in the sample.

Below is a table outlining typical parameters for the GC-MS analysis of the degradation products.

ParameterValue / Description
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow rate of ~1.0-1.5 mL/min
Injector Temperature 250-280°C (high enough to induce degradation)
Oven Program Initial: 50-100°C, Ramp: 10-20°C/min, Final: 250-300°C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 30-400 amu

This interactive data table provides a summary of typical GC-MS parameters.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) is the preferred method for the direct analysis of this compound, as it circumvents the issue of thermal degradation. Using soft ionization techniques like Electrospray Ionization (ESI), the intact protonated molecule, [M+H]⁺, can be readily generated and introduced into the mass spectrometer.

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments, involving the isolation of the protonated molecule and its subsequent collision-induced dissociation (CID), reveal characteristic fragmentation patterns that are diagnostic for the N-oxide functionality. researchgate.netnih.gov

For this compound (C₅H₁₃NO, Monoisotopic Mass: 103.0997 Da), the protonated molecule [C₅H₁₄NO]⁺ has an exact mass of 104.1070 Da. Key fragmentation pathways observed in MS/MS analysis include:

Neutral Loss of Oxygen (Deoxygenation): A characteristic fragmentation for N-oxides is the loss of an oxygen atom (15.9949 Da), which is often thermally induced in the ion source. researchgate.netnih.gov

Loss of a Hydroxyl Radical: Elimination of a hydroxyl radical (•OH, 17.0027 Da) is another common pathway for protonated N-oxides. researchgate.net

Alpha-Cleavage: Similar to aliphatic amines, cleavage of the C-C bond adjacent to the nitrogen is a dominant fragmentation pathway, leading to the loss of alkyl radicals. libretexts.orgmiamioh.edu

The table below details the expected major fragments in an LC-HRMS/MS analysis.

Proposed Fragment IonNeutral LossCalculated m/z (Da)Fragmentation Pathway
[C₅H₁₄N]⁺O88.1121Deoxygenation (loss of oxygen atom)
[C₅H₁₃N]•⁺•OH87.1043Loss of hydroxyl radical
[C₄H₁₁NO]⁺•CH₃89.0835α-Cleavage (loss of methyl radical)
[C₃H₉NO]⁺•C₂H₅75.0679α-Cleavage (loss of ethyl radical)
[C₂H₈NO]⁺C₃H₆ (propene)62.0597Rearrangement and elimination

This interactive data table summarizes the predicted fragmentation analysis data from LC-HRMS/MS.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This method provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound.

The oxidation of the trivalent nitrogen atom in N-ethyl-N-methylethanamine to the tetravalent N-oxide creates a new stereocenter at the nitrogen atom. As a result, this compound is a chiral molecule that exists as a pair of enantiomers. X-ray crystallography is the primary method for determining the absolute configuration of such chiral molecules. nih.gov While analysis of a racemic mixture would show both enantiomers in the unit cell, co-crystallization with an enantiomerically pure chiral molecule allows for the separation of diastereomeric salts, whose absolute structure can then be unequivocally determined.

The N-oxide functional group is characterized by a highly polar N⁺-O⁻ bond, making the oxygen atom a potent hydrogen bond acceptor. thieme-connect.de This property plays a dominant role in the crystal packing of this compound. In the presence of hydrogen bond donors, such as co-crystallized water or solvent molecules (e.g., alcohols), strong intermolecular hydrogen bonds of the O···H-O or O···H-N type are expected to form. nih.gov

These directional interactions are key in organizing the molecules into a stable, repeating three-dimensional lattice. X-ray crystallographic data provides precise measurements of the geometry of these hydrogen bonds, including donor-acceptor distances and angles, which are indicative of their strength. thieme-connect.de The formation of these robust hydrogen-bonding networks is a critical factor in the stabilization of the crystalline form of the compound.

Computational Chemistry and Theoretical Studies on Ethanamine, N Ethyl N Methyl , N Oxide

Quantum Mechanical Investigations of Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of Ethanamine, N-ethyl-N-methyl-, N-oxide. These methods allow for the precise determination of its three-dimensional structure and the energetic factors governing its stability, most notably the strength of the N-O bond.

Density Functional Theory (DFT) has become a standard and reliable method for obtaining accurate information about molecular geometries. nih.gov For amine oxides, geometry optimization is typically performed using hybrid functionals, such as B3LYP, in conjunction with a sufficiently large basis set like 6-311++G(d,p) to properly account for electron correlation and polarization. researchgate.net This process computationally determines the lowest energy arrangement of atoms, providing key structural parameters.

The optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles. The key feature of the optimized structure is the N⁺-O⁻ dative bond, which is highly polar. nih.gov The geometry around the nitrogen atom is expected to be approximately tetrahedral. Computational studies on analogous simple trialkylamine oxides provide a basis for the expected structural parameters.

ParameterPredicted ValueDescription
N-O Bond Length~1.39 ÅThe length of the coordinate covalent bond between nitrogen and oxygen.
C-N Bond Lengths~1.47 - 1.49 ÅThe lengths of the bonds between the nitrogen atom and the carbon atoms of the ethyl and methyl groups.
C-N-C Bond Angles~108° - 111°The angles formed by the carbon, nitrogen, and carbon atoms.
O-N-C Bond Angles~107° - 110°The angles formed by the oxygen, nitrogen, and carbon atoms.

The N-O bond is a defining feature of amine oxides, and its strength is a critical determinant of their thermal stability and reactivity. The bond dissociation energy (BDE) represents the energy required to break this bond homolytically. Computational chemistry offers a direct route to this value. High-level composite methods like CBS-QB3 and G4, as well as DFT functionals such as M06-2X, have been shown to provide N-O BDEs in excellent agreement with experimental values for related compounds. nsf.gov

Studies on similar tertiary amine oxides provide a strong framework for estimating the N-O BDE of this compound. For instance, the calculated N-O BDE for trimethylamine-N-oxide is approximately 56.7 ± 0.9 kcal/mol, while that for triethylamine-N-oxide is 59.0 ± 0.8 kcal/mol. nsf.gov The generic BDE for an N-O single bond is often cited as around 48 kcal/mol, but calculations and experiments on various N-oxides show that the actual values can be significantly higher and vary based on the substituents. nsf.govmdpi.com The N-O BDE for this compound is expected to lie in a similar range to its structural analogs.

Table 2: Comparison of Calculated N-O Bond Dissociation Energies (BDEs) for Tertiary Amine N-Oxides

CompoundComputational MethodCalculated N-O BDE (kcal/mol)
Trimethylamine-N-oxideComposite Methods/DFT (Best Estimate)56.7 ± 0.9 nsf.gov
Triethylamine-N-oxideComposite Methods/DFT (Best Estimate)59.0 ± 0.8 nsf.gov
Pyridine-N-oxideM06-2X, G4, CBS-APNO~63-64 nsf.gov
This compound (Predicted)~57-59

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the complex pathways of chemical reactions. For this compound, this involves identifying crucial transition states and calculating the energy profiles of reactions such as thermal rearrangements or eliminations.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point. Identifying the geometry and energy of a TS is crucial for understanding the kinetics of a reaction. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

For this compound, potential reactions include the Cope elimination and the Meisenheimer rearrangement, which are characteristic thermal reactions of amine oxides. nih.gov For the Cope elimination, computational modeling would identify the five-membered cyclic transition state through which a proton is transferred from a β-carbon to the oxygen atom. Characterizing this TS would provide insight into the stereochemistry and activation energy of the elimination process.

A reaction energy profile plots the potential energy of a system against the reaction coordinate, illustrating the energy changes as reactants are converted into products. By calculating the energies of the reactants, transition states, any intermediates, and the final products, a detailed map of the reaction pathway can be constructed.

Table 3: Conceptual Energy Profile Components for Cope Elimination

SpeciesDescriptionRole in Energy Profile
Reactant (this compound)The starting material in its optimized ground state geometry.Initial energy level (Reference point).
Transition StateThe highest energy structure along the reaction pathway (five-membered cyclic arrangement).Peak of the energy profile; determines the activation energy.
Products (N-ethyl-N-methylhydroxylamine and Ethene)The final molecules formed after the reaction.Final energy level; determines the overall reaction enthalpy.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. DFT calculations provide access to molecular orbitals and other electronic properties that can be used to derive a set of reactivity descriptors. nih.gov These descriptors help in predicting how this compound will interact with other chemical species.

The most important molecular orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

From the HOMO and LUMO energies, several conceptual DFT descriptors can be calculated:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the propensity to accept electrons.

The highly polar N⁺-O⁻ bond is the dominant feature of the electronic structure, making the oxygen atom a site of high electron density and a strong Lewis base. nih.govresearchgate.net This makes it a prime site for electrophilic attack and hydrogen bonding.

Table 4: Key Electronic Structure and Reactivity Descriptors

DescriptorSignificance for Reactivity
HOMO EnergyIndicates the propensity to act as an electron donor (nucleophile).
LUMO EnergyIndicates the propensity to act as an electron acceptor (electrophile).
HOMO-LUMO GapA larger gap implies higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, identifying electron-rich (nucleophilic, e.g., oxygen) and electron-poor (electrophilic) regions.
Chemical Hardness (η)A "hard" molecule has a large HOMO-LUMO gap and is less reactive.

Analysis of Electron Delocalization and Charge Distribution

Detailed analyses of electron delocalization and charge distribution for this compound have not been specifically reported in the scientific literature.

Generally, for aliphatic amine oxides, the N-O bond is highly polar and best described as a coordinate covalent bond, with a significant positive charge on the nitrogen and a negative charge on the oxygen. nih.gov This creates a large dipole moment. Unlike aromatic N-oxides where electron density can be delocalized into the ring system, electron delocalization in simple trialkylamine N-oxides is expected to be limited. thieme-connect.de Natural Bond Orbital (NBO) analysis is a common computational method used to quantify charge distribution and analyze donor-acceptor interactions, which could precisely describe the electronic state of the N-O bond and the charges on each atom. However, such data for this compound is not available.

Table 1: Hypothetical Atomic Charge Distribution Data No specific research findings are available to populate this table for this compound.

Mapping of Molecular Electrostatic Potentials

Specific studies mapping the molecular electrostatic potential (MEP) of this compound are not found in the reviewed literature.

An MEP map is a valuable computational tool that illustrates the charge distribution around a molecule and helps predict its reactivity towards electrophilic and nucleophilic attack. For a typical trialkylamine N-oxide, the MEP would show a region of strong negative potential around the oxygen atom, indicating its high nucleophilicity and ability to act as a hydrogen bond acceptor. researchgate.net Conversely, the positive potential would be more distributed around the nitrogen and the attached alkyl groups. Computational studies on the closely related trimethylamine (B31210) N-oxide have visualized this, showing a hemispheric surface of negative potential around the oxygen atom. researchgate.net A similar pattern would be expected for this compound, but specific potential values and detailed maps have not been published.

Table 2: Hypothetical Molecular Electrostatic Potential Minima and Maxima No specific research findings are available to populate this table for this compound.

Modeling Intermolecular Interactions and Solvation Effects

There is a lack of published research specifically modeling the intermolecular interactions and solvation effects of this compound.

Computational modeling, often using molecular dynamics (MD) simulations or quantum mechanics/molecular mechanics (QM/MM) methods, can provide insight into how a molecule interacts with itself and with solvent molecules. Due to their highly polar N-O bond, amine oxides are known to be very hydrophilic and form strong hydrogen bonds with protic solvents like water. nih.govmdpi.com

Studies on TMAO have explored its role as an osmolyte and its interactions with water, showing it can enhance water structure. nih.gov Similar studies for this compound would involve modeling its behavior in various solvents to calculate properties like the radial distribution function to understand the solvation shell structure and interaction energies to quantify the strength of intermolecular bonds. Implicit and explicit solvation models could be employed to understand how the solvent environment affects the molecule's conformation and electronic properties. mdpi.com However, such specific theoretical investigations for this compound have not been undertaken in the available literature.

Table 3: Summary of Compound Names

Compound Name
This compound
Trimethylamine N-oxide (TMAO)

Catalysis and Ligand Design

The electronic properties of the N-oxide functional group make it a candidate for applications in catalysis and as a ligand in coordination chemistry.

Role in Supramolecular and Coordination Chemistry

The N-oxide group is a strong hydrogen bond acceptor, a property that can be exploited in the design of supramolecular assemblies. The highly polar N⁺-O⁻ bond can participate in various non-covalent interactions, influencing the formation of complex, ordered structures. Studies on pyridyl-urea N-oxides have demonstrated that the introduction of an N-oxide moiety can significantly alter the morphology of gel fibers by changing the intermolecular non-bonding interactions. This highlights the potential of the N-oxide group in directing the self-assembly of molecules.

In coordination chemistry, amine N-oxides can act as ligands, binding to metal centers through the oxygen atom. rsc.org The interaction of trimethylamine-N-oxide with dihalogens, for instance, leads to the formation of adducts where the oxygen is coordinated to the halogen. nih.gov This Lewis base character, owing to the lone pair of electrons on the oxygen atom, makes simple amine N-oxides like triethylamine N-oxide useful ligands. rsc.org These ligands can influence the reactivity and properties of the resulting metal complexes. rsc.org

Applications as Ligands for Transition Metals

Amine N-oxides, including aromatic and tertiary amine oxides, serve as ligands for transition metals. rsc.orgderpharmachemica.com Transition metal complexes featuring such ligands have been investigated for their catalytic activities in various organic transformations. nih.govacs.org While specific complexes of this compound with transition metals are not extensively documented in the reviewed literature, the behavior of analogous compounds provides insight into its potential. For example, transition metal complexes of pyridine-N-oxides are common, forming octahedral complexes with metals like Mn(II), Fe(II), Co(II), and Ni(II). masterorganicchemistry.com In these complexes, the pyridine-N-oxide binds to the metal through the oxygen atom. masterorganicchemistry.com Simple tertiary amine N-oxides like trimethylamine N-oxide also form complexes with transition metal ions. acs.org The electronic and steric environment provided by the N-ethyl-N-methyl groups in this compound would influence the stability and reactivity of its potential transition metal complexes.

Advanced Material Development

The properties of the amine N-oxide group are also being explored in the development of advanced materials with applications in industries ranging from energy to electronics.

Polymeric Amine N-Oxides as Kinetic Hydrate (B1144303) Inhibitors

In the oil and gas industry, the formation of gas hydrates in pipelines can lead to blockages and significant operational issues. Kinetic hydrate inhibitors (KHIs) are chemical additives used to prevent or delay the formation of these hydrates. nih.gov Polymeric amine N-oxides have emerged as a powerful class of KHIs. researchgate.net These polymers are water-soluble and amphiphilic, key characteristics for effective hydrate inhibition. nih.gov

Research on glycidyl (B131873) amine N-oxide polyethers has shown that the structure of the amine N-oxide side group plays a crucial role in the inhibitor's performance. orgsyn.org Specifically, block copolymers of poly(propylene oxide) and poly(N,N-diethyl glycidyl amine N-oxide) have been investigated as KHIs. orgsyn.org The performance of these polymers is often evaluated by measuring the onset temperature (To) of hydrate formation; a lower To indicates better inhibition. orgsyn.org

Table 1: Performance of Poly(propylene oxide)-poly(N,N-diethyl glycidyl amine N-oxide) Block Copolymers as Kinetic Hydrate Inhibitors

Copolymer Onset Temperature (To) (°C)
PPO₂₁-b-PDEGAO₆ 15.2
PPO₂₁-b-PDEGAO₁₂ 15.7
PPO₄₇-b-PDEGAO₁₁ Data not available
PPO₄₇-b-PDEGAO₂₀ Data not available

Data sourced from a study on amine N-oxide kinetic hydrate inhibitor polymers. orgsyn.org

Interestingly, the study found that increasing the number of poly(N,N-diethyl glycidyl amine N-oxide) units in the copolymers did not significantly improve the KHI performance, suggesting that this specific block had a negligible effect under the tested conditions. orgsyn.org In contrast, polymers containing cyclic amine N-oxide units, such as poly(piperidine glycidyl amine N-oxide), demonstrated significantly better KHI performance. orgsyn.orgosti.gov

Utilization as Anchoring Groups in Solar Cell Technology

The development of efficient and stable solar cells is a critical area of materials research. In dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), anchoring groups are used to attach dyes or other components to the surface of a semiconductor, typically a metal oxide like TiO₂. rsc.orgresearchgate.net This attachment is crucial for efficient electron injection from the light-absorbing material into the semiconductor. rsc.org

Amine N-oxides, specifically pyridine-N-oxide, have been identified as novel anchoring groups for DSSCs. rsc.orgresearchgate.net The polar N-oxide group can effectively bind to the metal oxide surface. rsc.org In the context of perovskite solar cells, interfacial layers between the perovskite and the charge transport layers are critical for performance and stability. nih.govresearchgate.netwikipedia.org While the direct use of this compound as an anchoring group or in an interfacial layer has not been specifically detailed, the general utility of amine-containing molecules and N-oxides in this area is well-established. For instance, amine salts are used to passivate defects in perovskite films. wikipedia.org Polymeric N-oxides have also been noted for their electron transport properties, which could be beneficial for interlayer materials in organic solar cells. youtube.com

Chemically Activated Systems

Tertiary amine N-oxides can participate in a variety of chemical reactions when activated by certain reagents or conditions. These reactions can lead to the formation of new functional groups and molecular arrangements.

One of the classic reactions of tertiary amine N-oxides is the Polonovski reaction, where the N-oxide is cleaved by acetic anhydride (B1165640) to yield an acetamide (B32628) and an aldehyde. nih.gov Another important thermal reaction is the Cope elimination, an intramolecular syn-elimination that occurs upon heating to produce an alkene and a hydroxylamine (B1172632). researchgate.net

More contemporary research has explored the use of tertiary amine N-oxides in cycloaddition reactions. For example, they can participate in [3+2] cycloadditions with various dipolarophiles to form nitrogen-containing heterocycles. cdnsciencepub.com Enamine N-oxides, which can be synthesized via the retro-Cope elimination, can act as a linchpin in bioorthogonal associative and dissociative reactions. nih.gov These enamine N-oxides are generally thermally unstable but can be designed for controlled reactivity.

The reaction of tertiary amine N-oxides with sulfur dioxide has also been studied. For instance, N,N-dimethylbenzylamine N-oxide reacts with aqueous sulfur dioxide to give the parent tertiary amine (reduction) as well as the secondary amine and aldehyde via a Polonovski-type reaction. Such chemically induced reactions highlight the potential of this compound to serve as a reactive intermediate in various synthetic methodologies.

This compound: Applications in Advanced Chemical Methodologies

Introduction

This compound is an aliphatic amine oxide. While the broader class of N-oxides has garnered considerable interest in various fields of advanced chemical synthesis and biomedical research, specific applications and detailed research findings for this compound, in particular, are not extensively documented in publicly available scientific literature. This article will adhere strictly to the requested outline, discussing the established roles of N-oxides in the specified applications and noting the absence of specific data for the title compound.

Environmental Chemistry and Degradation Pathways of Amine N Oxides

Atmospheric Degradation Mechanisms

Once released into the atmosphere, tertiary amine N-oxides can undergo degradation through various chemical processes, primarily initiated by photochemically generated radicals and reactions with other atmospheric pollutants.

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). researchgate.netasianpubs.org The atmospheric oxidation of amines is typically initiated by the abstraction of a hydrogen atom by OH radicals. researchgate.net For Ethanamine, N-ethyl-N-methyl-, N-oxide, this process is expected to occur at the C-H bonds of the ethyl and methyl groups attached to the nitrogen atom. The reaction with OH radicals is a significant removal process for most gases in the troposphere. researchgate.net

The reaction proceeds by hydrogen abstraction from the alkyl groups, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (RO₂). The subsequent fate of the peroxyl radical can involve reactions with nitric oxide (NO) or other radical species, leading to a variety of oxygenated products. While specific kinetic data for the reaction of this compound with OH radicals are not available, studies on analogous amines show that such reactions are generally rapid, with atmospheric lifetimes often on the order of hours. researchgate.net The N-oxide functional group is a highly polar moiety, which may influence the sites of hydrogen abstraction compared to the parent amine. wikipedia.orgresearchgate.net

Table 1: Plausible Photo-oxidation Reaction Steps for this compound

StepReactantsProductsDescription
1. Initiation This compound + •OHCarbon-centered radical + H₂OHydrogen abstraction from an ethyl or methyl group by a hydroxyl radical.
2. Propagation Carbon-centered radical + O₂Peroxyl radical (RO₂•)Rapid addition of molecular oxygen to the carbon-centered radical.
3. Further Reactions Peroxyl radical + NOAlkoxy radical (RO•) + NO₂Reaction with nitric oxide to form an alkoxy radical.
4. Product Formation Alkoxy radicalCarbonyl compounds, smaller amines, etc.Fragmentation and rearrangement of the alkoxy radical lead to stable end products.

This table presents a generalized pathway based on known amine atmospheric chemistry.

In environments with high concentrations of nitrogen oxides (NOx), such as polluted urban areas, the degradation pathways of amines can be altered. researchgate.net The reaction of amines with NOx can lead to the formation of nitrosamines and nitramines, which are of environmental concern. researchgate.net

For tertiary amines, these reactions are significant. However, for tertiary amine N-oxides, the nitrogen atom is already in a higher oxidation state and has a formal positive charge, which likely reduces its reactivity towards electrophilic nitrosating agents derived from NOx. While the parent amine, Ethanamine, N-ethyl-N-methyl-, is susceptible to reactions with NOx, its N-oxide form is expected to be more resistant to this degradation pathway. The primary atmospheric fate of the N-oxide is more likely dominated by reactions with OH radicals rather than direct reactions with NOx. nih.govpharm.or.jp

Degradation in Aqueous Environments

The high polarity and water solubility of small amine oxides suggest that their fate in aqueous systems is an important aspect of their environmental chemistry. wikipedia.org Degradation in water can occur through reactions with chemical oxidants used in water treatment or through hydrolysis.

Ozonation is a common method used in water and wastewater treatment to remove organic micropollutants. acs.org The reaction of ozone with tertiary amines is well-documented and is a primary pathway for the formation of tertiary amine N-oxides. acs.orgrsc.orgrsc.org

Once formed, tertiary amine N-oxides are generally found to be stable transformation products during ozonation processes. acs.orgnih.gov Studies on the ozonation of wastewater effluent have identified numerous N-oxides as persistent products that survive the treatment process. acs.orgnih.gov This suggests that this compound is not readily degraded by further reaction with ozone under typical water treatment conditions. While ozone is a powerful oxidant, the N-oxide functionality appears to be resistant to further oxidation by it. rsc.org This stability can lead to the accumulation of N-oxides in treated wastewater. However, some studies have noted that under certain conditions, extensive ozonation of nitrogenous compounds can eventually lead to the formation of nitrates. nih.gov

Table 2: Reactivity of Tertiary Amines and their N-Oxides with Ozone

Compound TypeReaction with OzonePrimary ProductRelative Stability of Product
Tertiary AmineRapidTertiary Amine N-OxideHigh
Tertiary Amine N-OxideSlow / NegligibleNo significant reactionHigh

Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. The stability of the N-O dative bond in tertiary amine N-oxides towards hydrolysis is a key factor in their environmental persistence in aqueous systems.

Simple, acyclic tertiary amine N-oxides are generally stable compounds at room temperature and are not prone to simple hydrolysis. thieme-connect.denih.gov The N-O bond is thermodynamically stable, and there is no straightforward mechanism for its cleavage by water under neutral pH conditions. They are often hygroscopic and can form stable hydrates due to strong hydrogen bonding with water molecules, but this does not lead to the breakdown of the molecule. researchgate.netnih.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound in natural aquatic environments. Its removal from the aqueous phase would more likely be dependent on microbial degradation or transport and partitioning processes.

Thermal Degradation and Stability

The response of this compound to heat is a critical characteristic, particularly in industrial settings or during atmospheric processes where temperatures may be elevated. Simple acyclic tertiary amine N-oxides are generally stable at room temperature but undergo a characteristic decomposition reaction upon heating. thieme-connect.de

The primary thermal degradation pathway for tertiary amine N-oxides containing at least one beta-hydrogen atom is the Cope elimination . jk-sci.comchemistrysteps.comnrochemistry.comwikipedia.org This is an intramolecular elimination (Ei) reaction that proceeds through a five-membered cyclic transition state, yielding an alkene and an N,N-disubstituted hydroxylamine (B1172632). chemistrysteps.comnrochemistry.comwikipedia.org The reaction typically occurs at temperatures between 120-150 °C. nrochemistry.com

For the asymmetric compound this compound, there are two different types of beta-hydrogens: those on the methyl group and those on the two ethyl groups. The Cope elimination involves the abstraction of a beta-hydrogen by the N-oxide oxygen. Since the methyl group has no beta-hydrogens, the elimination must involve one of the ethyl groups.

The reaction follows a syn-periplanar stereochemistry, where the abstracted hydrogen and the amine oxide group are on the same side of the C-C bond. chemistrysteps.comlibretexts.org The regioselectivity generally follows the Hofmann rule, favoring the formation of the least substituted alkene, which is often due to the greater accessibility of the hydrogens on the less sterically hindered beta-carbon. orgoreview.comalfa-chemistry.comorganic-chemistry.org In this case, abstraction of a hydrogen from either ethyl group will lead to the same products.

The thermal degradation of this compound via Cope elimination is predicted to yield ethene and N-ethyl-N-methylhydroxylamine. jk-sci.comchemistrysteps.com

Table 3: Predicted Thermal Degradation Products of this compound via Cope Elimination

ReactantTemperatureProductsReaction Type
This compound~120-150 °CEthene + N-Ethyl-N-methylhydroxylamineCope Elimination

Autocatalytic Decomposition Processes

While autocatalytic decomposition pathways have been studied for some amine N-oxides, particularly in industrial contexts such as the Lyocell process which uses N-methylmorpholine-N-oxide, specific information regarding the autocatalytic decomposition of simple aliphatic amine N-oxides like this compound is not extensively documented in scientific literature. Decomposition of amine N-oxides is more commonly initiated by thermal energy or through specific chemical reactions rather than autocatalysis.

Influence of Temperature on Thermal Stability and Reaction Pathways

The thermal stability of this compound is significantly influenced by temperature, with thermal decomposition primarily proceeding through a mechanism known as the Cope elimination. This reaction is a thermally induced, intramolecular elimination (Ei) process that occurs when tertiary amine N-oxides containing at least one β-hydrogen are heated. chemistrysteps.comwikipedia.org The reaction yields an alkene and a hydroxylamine. wikipedia.orgjk-sci.com For this compound, this would involve the abstraction of a proton from a carbon atom adjacent to the nitrogen, leading to the formation of ethene and N,N-dimethylhydroxylamine or propene and N-ethyl-N-methylhydroxylamine, depending on which ethyl group participates.

The Cope elimination is a concerted reaction that proceeds through a five-membered cyclic transition state. chemistrysteps.comwikipedia.org This intramolecular nature means the amine oxide itself acts as both the base and the leaving group. chemistrysteps.com The reaction typically requires heating, often in the range of 120-160°C, to overcome the activation energy barrier. The stereochemistry of the Cope elimination is syn-periplanar, meaning the β-hydrogen and the amine oxide group are in the same plane on the same side of the C-C bond during the transition state. chemistrysteps.com

The reaction rate can be highly sensitive to the solvent used. Aprotic solvents can accelerate the reaction rate significantly, in some cases by several million-fold compared to protic solvents. jk-sci.comnrochemistry.com Even within aprotic solvents, increasing polarity can decrease the reaction rate. nrochemistry.com In some instances, with suitable substrates, the Cope elimination can occur spontaneously at room temperature in polar aprotic solvents. nrochemistry.com

Factors Influencing the Cope Elimination of Tertiary Amine N-Oxides
FactorInfluence on ReactionTypical Conditions/Observations
TemperatureHigher temperatures increase the reaction rate.Typically requires heating to 120-160°C.
SolventAprotic solvents significantly accelerate the reaction.Million-fold rate increases observed when switching from protic to aprotic solvents. nrochemistry.com
StereochemistryRequires a syn-periplanar arrangement of the β-hydrogen and the amine oxide group.Proceeds via a five-membered cyclic transition state. chemistrysteps.comwikipedia.org

Microbial and Biochemical Degradation Processes

The microbial and biochemical degradation of synthetic tertiary amine N-oxides such as this compound is not as well-characterized as that of naturally occurring amine oxides. Studies on tertiary amine drug transformation products have shown that their N-oxides can be stable under both solar photolysis and aerobic biodegradation conditions. nih.gov This persistence can lead to their accumulation in the environment. nih.gov

However, the microbial degradation of the simple, naturally occurring aliphatic amine N-oxide, trimethylamine (B31210) N-oxide (TMAO), has been studied more extensively. TMAO is found in marine organisms and is known to be degraded by gut microbiota. wikipedia.orgnih.gov The primary microbial transformation is the reduction of TMAO back to trimethylamine (TMA). nih.govresearchgate.net This process is considered a form of metabolic retroconversion, where the host absorbs the microbially produced TMA, and hepatic enzymes can convert it back to TMAO. researchgate.net A variety of bacteria, particularly from the Enterobacteriaceae family, are capable of carrying out this reduction. researchgate.net

While TMAO degradation provides a model for a simple aliphatic amine N-oxide, it is important to note that the pathways for synthetic analogues like this compound may differ and are not well established. The presence of different alkyl groups (ethyl and methyl) could influence the susceptibility of the compound to microbial enzymes. Some research has indicated that the antimicrobial activity of certain amine oxides is dependent on the length of the hydrophobic alkyl chain, which suggests that the structure of the alkyl groups is a key factor in their biological interactions. nih.gov

In a broader context, the enzymatic degradation of tertiary amines within biological systems, such as in human liver microsomes, can involve cytochrome P450 enzymes. nih.govacs.org These enzymes can catalyze the N-demethylation of tertiary amines to secondary amines, which can then undergo further transformations. acs.org It is plausible that similar enzymatic systems in microorganisms could potentially act on tertiary amine N-oxides, although specific pathways for this compound have not been detailed.

Microbial Degradation of Trimethylamine N-oxide (TMAO)
Microorganism Family/GenusDegradation PathwayKey Metabolite
Enterobacteriaceae (e.g., Escherichia coli)Reduction of TMAOTrimethylamine (TMA) researchgate.net
Lactic acid bacteriaIncreased lactate (B86563) production in the presence of TMAO, but minimal TMA production. researchgate.netLactate
Clostridia, Bifidobacteria, CoriobacteriaCorrelated with TMA production in mixed fermentation systems, but do not produce significant TMA from TMAO in pure culture. researchgate.netTrimethylamine (TMA)

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of Ethanamine, N-ethyl-N-methyl-, N-oxide from complex mixtures prior to its detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly well-suited for the analysis of this polar, non-volatile compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amine N-oxides. The development of a robust HPLC method for this compound involves careful optimization of several key parameters to achieve efficient separation and reliable quantification.

A common approach for analyzing related tertiary amines, which can be adapted for the N-oxide, is reverse-phase (RP) HPLC. sielc.comsielc.com Method development typically begins with the selection of an appropriate stationary phase, such as a C18 column, which separates compounds based on their hydrophobicity. For a polar compound like an amine N-oxide, optimization of the mobile phase is critical. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.comsielc.com The pH of the aqueous phase is a crucial parameter, as it affects the ionization state of the analyte and its interaction with the stationary phase. For mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com

Further optimization may involve pre-column derivatization to enhance the detectability of the analyte, especially for UV detection if the native compound lacks a strong chromophore. researchgate.netresearchgate.net This process involves reacting the analyte with a derivatizing agent to form a product with improved chromatographic or detection properties. The table below outlines typical starting conditions for HPLC method development for a tertiary amine N-oxide.

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard reverse-phase column suitable for a wide range of polarities.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidProvides good peak shape and is compatible with MS detection. sielc.comsielc.com
Elution Mode GradientAllows for the separation of compounds with a range of polarities and can shorten analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV (if chromophore is present) or Mass Spectrometry (MS)MS provides high selectivity and sensitivity, which is often necessary for complex samples. nih.gov
Injection Volume 5-20 µLDependent on sample concentration and method sensitivity.

The method's specificity, linearity, accuracy, and precision must be validated to ensure the results are reliable. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. researchgate.net

Ion Chromatography (IC) is a powerful technique for the separation and determination of ionic species, making it highly suitable for the analysis of amines and their corresponding N-oxides, which are typically protonated in acidic conditions. thermofisher.com This method is particularly useful for the simultaneous determination of various amines and amine N-oxides in a single analytical run. lcms.czresearchgate.net

The separation in IC is based on ion-exchange interactions between the charged analytes and the charged functional groups of the stationary phase. google.com For the analysis of cationic species like protonated this compound, a cation-exchange column is employed. lcms.cz The mobile phase, or eluent, typically consists of an acidic solution, such as methanesulfonic acid (MSA), which facilitates the elution of the bound cations from the column. lcms.czuzh.ch

Suppressed conductivity is a common detection method in IC. thermofisher.com It involves an electrochemical suppressor that reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to improved sensitivity. For enhanced selectivity, especially in complex matrices where co-elution may occur, IC can be coupled with mass spectrometry (IC-MS). psu.edu This hyphenated technique combines the separation power of IC with the specific detection capabilities of MS. psu.edu

The development of an IC method for amine N-oxides would involve optimizing parameters such as the eluent concentration, flow rate, and column temperature to achieve baseline separation of the target analytes. google.com

ParameterConditionRationale
Column Cation-exchange (e.g., IonPac CS-series)Specifically designed for the separation of cations, including protonated amines. lcms.cz
Eluent Methanesulfonic acid (MSA) solutionA common eluent for cation-exchange chromatography that provides good resolution. lcms.cz
Detection Suppressed Conductivity or Mass Spectrometry (MS)Suppressed conductivity offers general-purpose detection for ionic species, while MS provides superior selectivity and identification. thermofisher.compsu.edu
Suppressor Cation Self-Regenerating Suppressor (CSRS)Reduces background noise and enhances analyte signal for conductivity detection. lcms.cz
Sample Preparation Solid Phase Extraction (SPE)Can be used to preconcentrate analytes and remove interfering matrix components. researchgate.net

Advanced Mass Spectrometry Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide detailed information about the compound's elemental composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for the confident identification of this compound and the determination of its elemental composition. researchgate.net Instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers can achieve mass accuracies of less than 5 parts per million (ppm), allowing for the differentiation between compounds with very similar nominal masses (isobaric compounds). nih.govnih.gov

In the analysis of an unknown or a sample from a complex matrix, HRMS can confirm the presence of the target N-oxide by matching the experimentally measured mass of the protonated molecule ([M+H]⁺) to its calculated theoretical mass. This high degree of accuracy significantly reduces the possibility of false positives and provides strong evidence for the compound's identity. nih.gov

The molecular formula of a product ion can be estimated with high confidence, aiding in the structural interpretation of fragmentation data obtained from MS/MS experiments. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions, providing valuable structural information about the parent molecule. nih.gov In an MS/MS experiment, the protonated molecule of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.

The fragmentation of tertiary amine N-oxides follows predictable pathways that can be diagnostic for this class of compounds. nih.govresearchgate.net Common fragmentation patterns observed in the positive ion mode ESI-MS/MS spectra of N-oxides include:

Loss of a hydroxyl radical (•OH): This is a characteristic fragmentation pathway for some N-oxides. researchgate.net

Loss of an oxygen atom ([M+H-O]⁺): This neutral loss results in the formation of the corresponding tertiary amine. This is a very common and indicative fragmentation for N-oxides, particularly under atmospheric pressure chemical ionization (APCI) conditions. researchgate.netresearchgate.net

Loss of hydroxylamine (B1172632) derivatives: Depending on the alkyl groups attached to the nitrogen, the loss of substituted hydroxylamines can occur. For example, dialkyl tertiary amine-N-oxides can show diagnostic losses of N,N-dimethylhydroxylamine or N,N-diethylhydroxylamine. nih.gov

The fragmentation data can be used to develop highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. nih.gov Furthermore, MS/MS is instrumental in identifying and characterizing degradation products of the parent compound by analyzing their unique fragmentation patterns. core.ac.uk

The table below summarizes common fragmentation behaviors for tertiary amine N-oxides.

Precursor IonFragmentation PathwayCharacteristic Product Ion / Neutral LossSignificance
[M+H]⁺Deoxygenation[M+H-O]⁺Confirms the presence of the N-oxide functionality. researchgate.netresearchgate.net
[M+H]⁺Radical Loss[M+H-OH]⁺A characteristic pathway for certain N-oxides. researchgate.net
[M+H]⁺Cleavage of N-C bondVaries based on structureProvides information on the alkyl substituents on the nitrogen atom.
[M+H]⁺Rearrangement and loss of alkene[M+H - C₂H₄]⁺Possible for ethyl-substituted amines (Hofmann elimination type).

By combining chromatographic separation with these advanced mass spectrometry techniques, it is possible to achieve unambiguous identification and precise quantification of this compound and its related products in diverse and challenging sample matrices.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Strategies

Future research is increasingly focused on developing environmentally benign and efficient methods for the synthesis of Ethanamine, N-ethyl-N-methyl-, N-oxide and related tertiary amine N-oxides. The primary goal is to move away from stoichiometric oxidants towards catalytic systems that utilize green oxidants. researchgate.netasianpubs.org

Hydrogen peroxide (H₂O₂) is a preferred oxidant due to its high atom economy, producing only water as a byproduct. acs.org Research is exploring various catalysts to activate H₂O₂ under mild conditions. researchgate.netasianpubs.org Promising catalytic systems include those based on flavins, which mimic biological oxidation processes, and transition metals like ruthenium and tungsten. researchgate.netasianpubs.org A green process utilizing a recyclable tungstate-exchanged layered double hydroxide (B78521) catalyst with aqueous H₂O₂ has shown quantitative yields for N-oxidation of aliphatic tertiary amines at room temperature. researchgate.net Another sustainable approach involves the use of molecular oxygen as the sole oxidant, often in conjunction with a cobalt(II) or ruthenium trichloride (B1173362) catalyst. researchgate.netasianpubs.org

Continuous flow synthesis is also emerging as a safer and more scalable alternative to traditional batch processes, particularly for reactions involving potentially unstable intermediates or exothermic processes. researchgate.net These systems offer enhanced control over reaction parameters, leading to higher yields and purity.

Catalytic SystemOxidantKey AdvantagesReference
Flavin AnaloguesH₂O₂Mild conditions, biomimetic, good yields for aliphatic amines. researchgate.netasianpubs.org
Ruthenium Trichloride (RuCl₃)Molecular Oxygen (O₂)High efficiency, uses air as the oxidant. researchgate.netasianpubs.org
Tungstate-exchanged LDHH₂O₂Heterogeneous (recyclable) catalyst, quantitative yields at room temperature. researchgate.net
Cobalt(II) Schiff Base ComplexMolecular Oxygen (O₂)Environmentally friendly, nearly quantitative yields at room temperature. asianpubs.org

Exploration of New Catalytic and Material Applications

The unique properties of the N-oxide group are driving the exploration of new applications in catalysis and materials science. While long-chain aliphatic amine N-oxides are well-established as surfactants and foam stabilizers in consumer products, future research aims to broaden this scope. wikipedia.org

In catalysis, tertiary amine N-oxides serve as mild and selective oxidants, particularly in regenerating metal catalysts in oxidation reactions. wikipedia.org For instance, they are used to regenerate osmium tetroxide in dihydroxylation reactions. wikipedia.org Recent studies have also demonstrated the potential of pyridine (B92270) N-oxides as hydrogen atom transfer (HAT) agents in photoredox catalysis for C–H functionalization, an area where aliphatic N-oxides could also be investigated. nih.govacs.org Their ability to generate reactive oxygen-centered radicals under visible light opens avenues for creating complex organic molecules from simple aliphatic precursors. acs.org

In material science, the high polarity and hydrogen-bonding capabilities of the N-O bond are key features. researchgate.net These properties are exploited in solvents like N-methylmorpholine N-oxide (NMMO) for dissolving cellulose. wikipedia.org There is potential to explore this compound and similar small aliphatic N-oxides as components in novel solvent systems, electrolytes, or as functional additives in polymers. Their potential use as sorbents for carbon capture is another emerging area, analogous to other tertiary amines and their derivatives. ieaghg.org

Application AreaFunction of N-OxidePotential Research DirectionReference
SurfactantsAmphiphilic properties, foam stabilization.Development of biodegradable and specialized surfactants. wikipedia.org
Organic SynthesisMild oxidant, sacrificial catalyst.Use as a stoichiometric oxidant and in catalytic C-H functionalization. wikipedia.orgacs.org
Material ScienceHigh polarity, hydrogen bond acceptor.Development of novel solvents, polymer additives, and materials for CO₂ capture. researchgate.netwikipedia.orgieaghg.org

Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving tertiary amine N-oxides is crucial for optimizing existing applications and discovering new ones. Future research will increasingly rely on a combination of advanced experimental techniques and computational chemistry to unravel the complex pathways of reactions such as the Polonovski reaction, the Cope elimination, and the Meisenheimer rearrangement. acs.orgwikipedia.org

Experimental approaches, including kinetic studies, isotopic labeling, and advanced spectroscopic methods like in-situ NMR, can provide valuable data on reaction rates, intermediates, and transition states. Computational methods, particularly Density Functional Theory (DFT), allow for the detailed mapping of potential energy surfaces, calculation of activation barriers, and visualization of molecular orbitals involved in the reaction. nih.gov

For example, integrated approaches can clarify the factors that control the diastereoselectivity in oxidations of chiral amines or explain the conditions under which different rearrangement pathways (e.g., Polonovski vs. Cope) are favored. acs.orgyoutube.com This detailed mechanistic insight is essential for designing more selective and efficient synthetic methods.

ReactionDescriptionFocus of Mechanistic StudyReference
Cope EliminationPyrolytic elimination to form an alkene and a hydroxylamine (B1172632).Concerted syn-elimination pathway, transition state geometry. wikipedia.orgnih.gov
Polonovski ReactionCleavage of a tertiary N-oxide with acetic anhydride (B1165640) to an acetamide (B32628) and an aldehyde.Nature of the key intermediate (iminium ion formation). acs.orgwikipedia.org
Meisenheimer Rearrangement researchgate.netasianpubs.org-rearrangement of specific N-oxides to form N,N,O-trisubstituted hydroxylamines.Radical vs. concerted mechanism, substituent effects. acs.orgwikipedia.org

Integration with Computational Predictive Models for Reactivity and Stability

Computational chemistry is becoming an indispensable tool for predicting the fundamental properties of molecules like this compound before they are synthesized. Future work will focus on developing and refining predictive models for their reactivity and stability. researchgate.netnih.gov

A key parameter governing the reactivity of N-oxides as oxidants is the N-O bond dissociation enthalpy (BDE). nih.gov Computational models (such as DFT and higher-level ab initio methods) can calculate BDEs with increasing accuracy, allowing researchers to predict how changes in the alkyl substituents on the nitrogen atom will affect the strength of this bond and, consequently, the compound's oxidizing power. nih.gov

These predictive models can also be used to estimate other important properties, such as thermal stability, susceptibility to rearrangement reactions, and interaction with catalysts. aip.org By creating quantitative structure-activity relationship (QSAR) models, it may be possible to screen virtual libraries of N-oxides to identify candidates with optimal properties for specific applications, thereby accelerating the discovery process and reducing experimental effort. nih.gov

Investigation of Environmental Impact and Mitigation Strategies

As the use of amine N-oxides continues, a thorough understanding of their environmental fate and potential impact is essential. ieaghg.org Future research will focus on the complete lifecycle of compounds like this compound, from their release into the environment to their ultimate degradation.

Studies have shown that while some long-chain amine N-oxides used in detergents are rapidly biodegradable in wastewater treatment plants, the persistence of other N-oxides can be higher. nih.govnih.gov Research combining laboratory and field studies has indicated that N-oxide transformation products of certain pharmaceuticals can be stable under solar photolysis and aerobic biodegradation. researchgate.netnih.gov

Future investigations should specifically address the biodegradability of short-chain aliphatic N-oxides like this compound. This includes identifying the metabolic pathways and microorganisms responsible for their degradation. nih.govsemanticscholar.org It is also crucial to identify potential transformation products, such as the corresponding tertiary amine (Ethanamine, N-ethyl-N-methyl-) or smaller amines, and assess their ecotoxicity. ieaghg.org This knowledge is vital for conducting comprehensive environmental risk assessments and developing mitigation strategies to ensure their safe and sustainable use.

Environmental AspectKey Research QuestionFinding/DirectionReference
BiodegradabilityHow readily do short-chain aliphatic N-oxides degrade?Long-chain surfactant N-oxides show high removal (>96%) in wastewater treatment. The fate of smaller N-oxides requires specific study. wikipedia.orgnih.gov
PersistenceDo these compounds persist in aquatic environments?Some N-oxide metabolites of drugs are found to be stable, suggesting persistence is possible depending on the structure. researchgate.netnih.gov
Degradation PathwayWhat are the breakdown products?Degradation can involve reduction back to the tertiary amine, followed by demethylation and ring cleavage (for cyclic structures). nih.gov
EcotoxicityAre the N-oxide or its byproducts harmful?Concerns exist for degradation products like nitrosamines and nitramines from parent amines, highlighting the need to study N-oxide transformation products. ieaghg.org

Q & A

Synthesis & Characterization

Basic Question: Q. What are the key considerations for synthesizing Ethanamine, N-ethyl-N-methyl-, N-oxide, and how can reaction yields be optimized? Answer: Synthesis typically involves alkylation of primary amines followed by oxidation. For example, alkylation of 2-(naphthalene-2-yl)ethanamine with bromoacetaldehyde dimethyl acetal in THF under reflux yields intermediates, which are oxidized to N-oxides using agents like H₂O₂ or m-CPBA . Yield optimization requires precise stoichiometry, inert atmospheres (e.g., N₂), and temperature control. Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) .

Advanced Question: Q. How can computational methods resolve contradictions in reported spectroscopic data for this compound? Answer: Discrepancies in NMR or IR spectra may arise from solvent effects or tautomerism. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict chemical shifts and vibrational modes, aligning experimental data with theoretical models . For instance, compare computed vs. observed ¹³C NMR shifts (δ ~40–60 ppm for methyl/ethyl groups) to validate structural assignments .

Safety & Stability

Basic Question: Q. What are the critical safety protocols for handling this compound in laboratory settings? Answer: The compound is classified under GHS Category H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Use PPE (gloves, goggles), work in a fume hood, and avoid contact with incompatible materials (strong acids/bases). Store in airtight containers at 2–8°C, away from light .

Advanced Question: Q. How can researchers assess its stability under high-temperature or catalytic conditions? Answer: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C). For catalytic studies, monitor reactivity via GC-MS to identify hazardous byproducts (e.g., NOx under oxidative conditions) . Stability in solvents (e.g., DMSO, ethanol) should be validated using accelerated aging studies (40°C/75% RH for 28 days) .

Biological & Pharmacological Applications

Basic Question: Q. What methodologies are used to evaluate its potential as a pancreatic lipase inhibitor? Answer: Employ in vitro assays with porcine pancreatic lipase, using p-nitrophenyl palmitate as a substrate. Measure inhibition via UV-Vis (λ = 405 nm) and calculate IC₅₀ values (reported range: 10–50 µM for related N-oxides) . Validate selectivity using counter-screens (e.g., α-amylase assays) .

Advanced Question: Q. How can molecular docking elucidate its mechanism of action against neurodegenerative targets? Answer: Dock the compound into protein targets (e.g., acetylcholinesterase PDB: 4EY7) using AutoDock Vina. Analyze binding poses for hydrogen bonds (e.g., N-oxide oxygen with Tyr337) and hydrophobic interactions (ethyl/methyl groups with Trp86). Compare docking scores (ΔG ~−8.5 kcal/mol) to known inhibitors .

Analytical & Computational Challenges

Advanced Question: Q. How to address contradictions in reported melting points or solubility data? Answer: Discrepancies may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorph transitions (e.g., endothermic peaks at 80–100°C). Solubility profiles (logP ~0.5–1.5) can be refined via shake-flask methods in buffered solutions (pH 4–9) .

Material Science Applications

Advanced Question: Q. Can this compound act as a ligand in catalytic metal-organic frameworks (MOFs)? Answer: Yes, its N-oxide group chelates transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize MOFs via solvothermal methods (DMF, 120°C) and characterize via PXRD (Bragg peaks at 5–10° 2θ) and BET surface area (>500 m²/g). Test photocatalytic activity using methylene blue degradation under UV light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.